REACTION_SMILES
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[CH2:11]([CH3:12])[O:13][CH2:14][Cl:15].[CH3:16][C:17]#[N:18].[H-:1].[NH2:3][c:4]1[cH:5][cH:6][cH:7][c:8]([OH:9])[cH:10]1.[Na+:2]>>[NH2:3][c:4]1[cH:5][cH:6][cH:7][c:8]([O:9][CH2:14][O:13][CH2:11][CH3:12])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCOCOc1cccc(N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |